molecular formula C23H20N4O5S B1206430 N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide

N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide

Cat. No. B1206430
M. Wt: 464.5 g/mol
InChI Key: DGHNJYFIBSFUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives, including the compound , have been investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized various quinazoline derivatives and found that some compounds exhibited significant activity against microbes, pain, and inflammation, highlighting their therapeutic potential in these areas (Dash, Dash, Laloo, & Medhi, 2017).

Anti-HIV Properties

Research by Desai et al. (1996) focused on the synthesis of substituted quinazolone derivatives, including the one , as potential anti-HIV agents. The study provided insights into the structure-activity relationship of these compounds, demonstrating their potential in HIV treatment (Desai, Bhatt, Shah, Undavia, Trivedi, & Narayanan, 1996).

Antitumor and Antibacterial Applications

Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines, structurally related to the compound , as potential inhibitors of thymidylate synthase. These compounds were evaluated as antitumor and antibacterial agents, showing promising results in these fields (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Anticonvulsant Properties

A study by Archana, Srivastava, and Kumar (2002) synthesized thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, exploring their potential as anticonvulsant agents. These compounds were evaluated for their efficacy in seizure control, showing significant potential in this area (Archana, Srivastava, & Kumar, 2002).

Antiviral Activity

Research by Pandey et al. (2008) on quinazolinone derivatives, including compounds structurally related to the one , revealed their antiviral activities against viruses like Japanese encephalitis and Herpes simplex (Pandey, Kumar, Saxena, Mukesh, Joshi, & Bajpai, 2008).

properties

Product Name

N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-27-22(30)15-6-3-4-7-16(15)26-23(27)33-13-20(28)24-14-9-10-17(19(12-14)31-2)25-21(29)18-8-5-11-32-18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

DGHNJYFIBSFUOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
Reactant of Route 6
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N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide

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